molecular formula C29H37ClN6O6S B1682759 Tetragastrin hydrochloride CAS No. 5609-49-4

Tetragastrin hydrochloride

Cat. No. B1682759
CAS RN: 5609-49-4
M. Wt: 633.2 g/mol
InChI Key: WHGNESKICGIAEC-WCFNAMMKSA-N
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Description

Tetragastrin is a C-terminal tetrapeptide with the sequence Trp–Met–Asp–Phe–NH2 . It is derived from the larger peptide hormone cholecystokinin (CCK) . Despite its small size, tetragastrin exhibits physiological and pharmacological activity similar to gastrin. One of its primary applications is in testing the secretion of digestive juice .


Synthesis Analysis

The synthesis of tetragastrin involves assembling the four amino acids (tryptophan, methionine, aspartic acid, and phenylalanine) in the specified order. Chemical modifications, such as acylation with fatty acids, have been explored to enhance its absorption .


Molecular Structure Analysis

The molecular formula of tetragastrin hydrochloride is C29H36N6O6S.ClH , with a molecular weight of 633.159 g/mol . It contains four stereocenters and no double bonds. The stereo structure of tetragastrin is as follows: !Tetragastrin Structure

Scientific Research Applications

Tumor Imaging

Tetragastrin hydrochloride, particularly its analogs, plays a significant role in tumor imaging. Research on minigastrin analogs modified with open chain tetraamines at the N-terminus has shown promising results for CCK-2/gastrin receptor-targeted imaging of tumors. These analogs demonstrated high affinity for CCK-2/gastrin receptors, rapid internalization in positive cells, and efficient tumor localization, making them suitable for targeted tumor imaging in cases such as metastatic medullary thyroid cancer (Nock et al., 2005).

Conformational Studies

Studies on the secondary structures of gastrin analogs, including tetragastrin, have been conducted using high-resolution nuclear magnetic resonance (NMR). These studies provide insights into the conformations of these peptides in different solvents, which is crucial for understanding their biological activity and potential therapeutic applications (Mammi et al., 2009).

Conformation Analysis in DMSO

Further conformation analysis of tetragastrin in dimethyl sulfoxide (DMSO) using Monte Carlo simulation has highlighted the importance of solvent effects on the molecular conformation of tetragastrin. This study suggests that the compact form of tetragastrin is essential for its biological activity (Kuroda et al., 2009).

Synthesis of Structural Analogs

Research has also been conducted on the synthesis of new structural analogs of tetragastrin. These analogs differ from natural tetragastrin by the replacement of the L-tryptophan residue, potentially offering new insights into the structural-functional organization of peptide hormones (Shvachkin et al., 2004).

Gastrin Agonists and Antagonists

Tetragastrin and its analogs have been studied in the context of gastrin receptor agonists and antagonists. This includes investigations into the nature of peptide residues and their functions, leading to the development of molecules with specific affinities and in vivo action profiles, which are essential for therapeutic applications (Black & Kalindjian, 2002).

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O6S.ClH/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17;/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37);1H/t20-,22-,23-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABSBRZDEYUBSD-RJPXAACDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetragastrin hydrochloride

CAS RN

5609-49-4
Record name Tetragastrin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRAGASTRIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/130LLV7CL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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